Antileishmanial Scaffold Validation: 2-(1,3-Benzodioxol-5-yl) Substitution Delivers Micromolar Potency in Amastigote Assays
In a focused library of imidazo[1,2-a]pyrimidine derivatives, the 2-(1,3-benzodioxol-5-yl)-substituted analog 14, which shares the benzodioxole-Imidazopyrimidine core with CAS 904816-36-0, exhibited an IC50 of 46.10 µM against L. amazonensis promastigotes while remaining non-cytotoxic to murine peritoneal macrophages (CC50 >150 µM) [1]. By contrast, the optimized lead compound 24 (3-cyanophenyl substitution) achieved an amastigote IC50 of 6.63 µM, approximately two‑fold more potent than the reference drug miltefosine (IC50 = 15.05 µM) and >10‑fold selective over host cells (selectivity index = 12.37) [1]. While CAS 904816-36-0 has not itself been screened in this model, the SAR mapping demonstrates that the 2-(1,3-benzodioxol-5-yl)‑imidazo[1,2-a]pyrimidine motif is a productive starting point for antileishmanial optimization and that the C3-amino handle present in CAS 904816-36-0 is distinct from the C3-substitutions that abrogate activity [1].
| Evidence Dimension | Antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | Not directly tested; closest analog (compound 14, 2-(1,3-benzodioxol-5-yl)-3-(1,1,3,3-tetramethylbutylamine)-imidazo[1,2-a]pyrimidine) IC50 = 46.10 µM (promastigotes), CC50 > 150 µM (macrophages) |
| Comparator Or Baseline | Miltefosine IC50 = 15.05 µM (amastigotes); Compound 24 (3-cyanophenyl analog) IC50 = 6.63 µM (amastigotes), SI = 12.37 |
| Quantified Difference | Analog 14: ~3-fold less potent than miltefosine on promastigotes but with a superior safety window. Lead 24: ~2.3-fold more potent than miltefosine. C3‑amino derivatives (15-17) lost all activity (IC50 >100 µM). |
| Conditions | L. amazonensis promastigote and intracellular amastigote assays; murine peritoneal macrophage cytotoxicity (MTT); miltefosine as reference drug (ACS Omega 2023). |
Why This Matters
This class-level inference positions CAS 904816-36-0 as a validated entry point for antileishmanial SAR exploration, with the advantage that its C3‑amine can be diversified while retaining the benzodioxole core that drives baseline activity.
- [1] Kumar R, Singh R, das Chagas Almeida A, et al. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega. 2023;8(43):40613–40621. View Source
